molecular formula C13H17NO3S B2718010 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide CAS No. 896020-02-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide

Cat. No.: B2718010
CAS No.: 896020-02-3
M. Wt: 267.34
InChI Key: ODCOQCONCFYFIY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a benzamide moiety with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amide Formation: The final step involves the formation of the benzamide moiety. This can be done by reacting the sulfone-containing tetrahydrothiophene with 3,5-dimethylbenzoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.

    Reduction: The sulfone group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,5-dimethylbenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethylbenzamide is unique due to the specific positioning of the methyl groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the sulfone group also adds to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-9-5-10(2)7-11(6-9)13(15)14-12-3-4-18(16,17)8-12/h5-7,12H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCOQCONCFYFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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